2,4-Dichloro-6-(trifluoromethyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in modern organic chemistry. researchgate.net Its presence is widespread in natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. In the realms of medicinal chemistry and materials science, pyridine derivatives are of paramount importance, forming the core structure of more than 7,000 existing drug molecules. researchgate.net
The utility of the pyridine scaffold stems from several key characteristics. Its basic nitrogen atom can improve the water solubility of molecules, a crucial factor for the bioavailability of pharmaceuticals. Furthermore, the pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition and binding to biological targets. The versatility of the pyridine structure allows for straightforward functionalization, enabling chemists to modify its properties to design compounds for a vast array of applications, from pharmaceuticals to agrochemicals and functional materials.
The Critical Role of Fluorine and Trifluoromethyl Moieties in Bioactive Compounds
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a powerful and widely used strategy in the design of bioactive compounds, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov The unique properties of fluorine, being the most electronegative element, can dramatically alter a molecule's characteristics. nih.gov
The trifluoromethyl group, in particular, offers several advantages. Its strong electron-withdrawing nature can modify the acidity or basicity of nearby functional groups and influence reaction pathways. chemicalbook.com The -CF3 group is significantly more lipophilic (fat-soluble) than a methyl group, which can enhance a molecule's ability to cross cell membranes, thereby improving its absorption and distribution in biological systems. chemicalbook.com This increased lipophilicity and metabolic stability often lead to enhanced efficacy and a longer duration of action for drugs and agrochemicals. google.com The replacement of a hydrogen atom or a methyl group with a trifluoromethyl group can also improve a compound's binding affinity and selectivity for its target enzyme or receptor. chemicalbook.com
Overview of 2,4-Dichloro-6-(trifluoromethyl)pyridine as a Key Intermediate in Chemical Synthesis
Within the broader class of halogenated trifluoromethylpyridines, This compound stands out as a crucial synthetic intermediate. This compound provides a versatile platform for the construction of more complex functional molecules. Its structure features a pyridine ring substituted with two reactive chlorine atoms at the 2 and 4 positions and a stable trifluoromethyl group at the 6 position.
The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. This reactivity makes it a valuable building block for synthesizing a range of substituted pyridine derivatives. For instance, it is a reactant in the synthesis of ligands for organic blue phosphorescence dopants. chemicalbook.com Furthermore, it serves as a direct precursor in fluorination reactions; it can be converted to 2,4-difluoro-6-(trifluoromethyl)pyridine by heating with potassium fluoride (B91410). researchoutreach.org This reactivity underscores its role as a pivotal intermediate, enabling the assembly of specialized chemical structures for applications in agrochemicals, pharmaceuticals, and materials science. researchoutreach.org
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 39891-02-6 |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol |
| Boiling Point | 166.7±35.0 °C (Predicted) chemicalbook.com |
| Density | 1.542±0.06 g/cm³ (Predicted) chemicalbook.com |
Research Findings on Synthetic Pathways
Detailed research has established specific synthetic routes for and from This compound .
| Reaction Type | Reactant(s) | Reagent(s) | Product(s) | Research Note |
| Fluorination of Precursor | 2,4-dichloro-6-(trichloromethyl)pyridine | Antimony trifluoridedichloride | This compound | This reaction converts the trichloromethyl group to a trifluoromethyl group, a key step in forming the title compound. researchoutreach.org |
| Halogen Exchange | This compound | Potassium fluoride (KF) | 2,4-difluoro-6-(trifluoromethyl)pyridine | The chlorine atoms at the 2 and 4 positions are replaced by fluorine atoms in a nucleophilic substitution reaction, typically at high temperature. researchoutreach.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUMUZOLTXVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544220 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-02-6 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Trifluoromethyl Pyridine Analogues
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups such as halogens and the trifluoromethyl group. In di- and tri-substituted pyridines, the site of nucleophilic attack is governed by the combined electronic and steric effects of the substituents.
In molecules such as 2,4-dichloro-6-(trifluoromethyl)pyridine, the chlorine atoms at the C-2 and C-4 positions are activated towards nucleophilic displacement. The reactivity of these positions is enhanced by the potent electron-withdrawing nature of the trifluoromethyl group located at the C-6 position.
Research on analogous systems provides insight into this reactivity. For instance, studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can direct the regioselectivity of the substitution. In the case of 2,6-dichloro-3-(trifluoromethyl)pyridine, reaction with an amine nucleophile, N-benzylmethylamine, results in a highly selective substitution at the C-6 position, which is para to the trifluoromethyl group. researchgate.net This suggests a strong activating effect of the trifluoromethyl group on the para position.
The general order of reactivity in nucleophilic aromatic substitution on halopyridines is typically C-4 > C-2 >> C-3. However, the presence of a powerful activating group like a trifluoromethyl substituent significantly influences this pattern. Various nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the chlorine atoms, with the precise conditions and outcomes depending on the nucleophile's strength and the reaction environment.
| Substrate | Nucleophile | Solvent | Product Ratio (6-substituted : 2-substituted) | Total Yield |
|---|---|---|---|---|
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | N-Benzylmethylamine | Acetonitrile | >98 : <2 | Quantitative |
The regioselectivity of nucleophilic attack on the this compound ring is primarily dictated by the electronic influence of the trifluoromethyl group. As a powerful electron-withdrawing group (Hammett constant σp = 0.54), the CF₃ group deactivates the entire aromatic ring but activates the positions ortho and para to it for nucleophilic attack. wuxiapptec.com
In the structure of this compound:
The C-2 chlorine is para to the CF₃ group.
The C-4 chlorine is ortho to the CF₃ group.
Nucleophilic attack proceeds via a negatively charged intermediate, known as a Meisenheimer complex. The stability of this intermediate is key to determining the reaction pathway. The electron-withdrawing CF₃ group can effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.
Attack at C-2 (para-attack): The negative charge in the intermediate can be delocalized onto the nitrogen atom of the pyridine ring and is also stabilized by the para-CF₃ group.
Attack at C-4 (ortho-attack): The negative charge is similarly delocalized onto the ring nitrogen and stabilized by the adjacent CF₃ group.
Generally, para-substitution is favored over ortho-substitution in SNAr reactions on pyridine rings when both positions are activated by the same group. This preference is often attributed to the more effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate formed during para-attack. Computational studies on analogous systems, such as dichloropyrimidines, utilize the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients and transition state energies to predict the more susceptible site for nucleophilic attack. wuxiapptec.com For trifluoromethyl-substituted dichloropyridines, the C-2 position (para to CF₃) is generally expected to have a lower activation energy for substitution compared to the C-4 position (ortho to CF₃). researchgate.net
Reactions Involving the Trifluoromethyl Group and Adjacent Halogen Atoms
Under certain nucleophilic conditions, the reactivity is not limited to the displacement of ring halogens. The trihalogenomethyl group itself can become a site of reaction, exhibiting peculiar reactivity that is influenced by the substitution pattern on the pyridine ring.
While the trifluoromethyl group is generally stable, research on analogous trichloromethyl- and trifluoromethyl-substituted pyridines has revealed that the trihalogenomethyl group can undergo attack by nucleophiles, particularly when it is positioned adjacent to a site of nucleophilic attack on the ring. rsc.org
A key study demonstrated this unusual reactivity with 2,6-dichloro-3-trichloromethylpyridine and 2,6-difluoro-3-trifluoromethylpyridine. rsc.org In these compounds, the trihalogenomethyl group is at the C-3 position, ortho to a halogen at C-2. When these substrates react with nucleophiles like sodium methoxide (B1231860), the reaction proceeds beyond simple displacement of the ring halogen. The initial substitution is often accompanied or followed by a multi-step attack on the trihalogenomethyl group. rsc.orgrsc.org For example, the reaction of 2,6-dichloro-3-trichloromethylpyridine with sodium methoxide can lead to the formation of products where the -CCl₃ group is converted into a dichloromethyl (-CHCl₂) or an acetal (B89532) [-CH(OCH₃)₂] group. rsc.org
| Reactant | Nucleophile/Solvent | Observed Products | Reaction Pathway |
|---|---|---|---|
| 2,6-Dichloro-3-trichloromethylpyridine | Sodium Methoxide / Methanol | 2-Chloro-6-methoxy-3-(trichloromethyl)pyridine | Ring SNAr |
| 2-Chloro-3-(dichloromethyl)-6-methoxypyridine | Ring SNAr followed by attack on CCl₃ group |
A mechanism has been proposed to explain the unusual reactivity of the trihalogenomethyl group when it is adjacent to a site of nucleophilic attack. rsc.org The process is believed to be initiated by the formation of a Meisenheimer intermediate resulting from the nucleophile's attack on the pyridine ring (e.g., at the C-2 or C-6 position).
The key features of the proposed mechanism are:
Formation of Meisenheimer Intermediate: The nucleophile attacks the carbon bearing a halogen (e.g., C-6), forming a resonance-stabilized anionic intermediate.
Intramolecular Assistance: The negative charge developed within the pyridine ring in the Meisenheimer complex is delocalized and positioned close to the adjacent trihalogenomethyl group.
Halide Elimination: This proximate negative charge assists in the elimination of a halide ion (e.g., Cl⁻) from the trihalogenomethyl group. This step forms a dichlorocarbene-like intermediate or facilitates a subsequent nucleophilic attack.
Protonation/Further Reaction: The resulting intermediate can then be protonated by the solvent (e.g., methanol) to yield a dichloromethyl group or undergo further reaction with the nucleophile to form other products like acetals.
This mechanism highlights a cooperative interaction between the SNAr reaction on the ring and the subsequent transformation of the side-chain trihalogenomethyl group. rsc.org
Impact of N-Oxidation on Trifluoromethyl Group Reactivity
The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties and, consequently, its chemical reactivity. Oxidation of the pyridine nitrogen to an N-oxide increases the electron deficiency of the ring, which generally enhances the rate of nucleophilic aromatic substitution at the C-2 and C-4 positions. nih.govthieme-connect.de
More specifically, N-oxidation has been shown to modify the peculiar reactivity of adjacent trihalogenomethyl groups. In the case of 2,6-dichloro-3-trichloromethylpyridine N-oxide, its reaction with sodium methoxide shows a marked difference compared to the non-oxidized parent compound. The N-oxide forms a stable Meisenheimer-type adduct by addition of the methoxide ion at the C-6 position. rsc.org Crucially, under the observed conditions, this adduct does not proceed to facilitate the attack on the adjacent -CCl₃ group. rsc.org
This modification in reactivity suggests that the N-oxide group, while activating the ring for nucleophilic attack, alters the stability and electronic distribution of the resulting Meisenheimer intermediate in such a way that the intramolecularly assisted elimination of a halide from the trichloromethyl group is suppressed. The N-oxide oxygen can participate in stabilizing the negative charge, potentially localizing it away from the C-3 position and thus inhibiting its interaction with the CCl₃ group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Regioselective Cross-Coupling of Dihalogenated Trifluoromethylpyridines
The inherent reactivity of dihalogenated N-heteroarenes in palladium-catalyzed cross-couplings typically favors reaction at the position adjacent to the nitrogen atom (C2). nih.gov This preference is attributed to the electronic activation of the C-X bond at this position. However, achieving selective coupling at the C4 position is often desirable for accessing alternative chemical structures but presents a significant challenge. nih.gov
For 2,4-dichloropyridines, the conventional site preference for cross-coupling is almost always at the C2 position. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group at the C6 position in this compound further influences the electronic properties of the pyridine ring, yet the intrinsic reactivity bias often remains. Research has shown that overcoming this inherent selectivity to favor C4 coupling requires carefully tailored reaction conditions. nih.govnih.gov
Studies have demonstrated that it is possible to invert the conventional site preference and achieve highly selective C4-coupling. nih.gov This is a significant development as it opens up previously underexplored chemical space for the synthesis of novel pyridine derivatives. For instance, in the reaction of a 2,4-dichloropyridine (B17371) bearing a 6-trifluoromethyl group, diarylation was observed as a major product even when using only one equivalent of the arylboronic acid, indicating high reactivity at both positions under certain conditions. nih.gov
The general trend for regioselectivity in Suzuki-Miyaura cross-coupling of dihalogenated pyridines is often governed by the relative electrophilicity of the carbon-halogen bonds. In many systems, the C2 position is more electrophilic and thus more reactive towards the initial oxidative addition step in the catalytic cycle. researchgate.net However, strategic choice of ligands and reaction parameters can overcome this intrinsic bias. nih.govacs.org
Ligand Effects and Reaction Parameter Optimization for Selective Transformations
The outcome of palladium-catalyzed cross-coupling reactions, particularly the regioselectivity, is highly dependent on the choice of ligand, base, solvent, and temperature. The optimization of these parameters is crucial for achieving high yields and selectivity for the desired isomer.
Ligand Effects: The ligand bound to the palladium center plays a pivotal role in determining the selectivity of the reaction. Sterically hindered ligands can influence which position of the dihalopyridine substrate can effectively approach and react with the palladium catalyst. For example, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity (approximately 10:1). nih.gov This represents a clear case of ligand-controlled selectivity. In contrast, using a diphosphine ligand like dppf typically promotes the conventional C2-coupling selectivity. nih.gov The choice of ligand can fundamentally alter the reaction pathway, sometimes even switching the site-selectivity from C2 to C4. acs.org
Reaction Parameter Optimization: A study by Huang et al. developed a process for the C4 selective coupling of 2,4-dichloropyridines with boronic esters. nih.govresearchgate.net The optimization of this reaction involved screening various palladium catalysts, ligands, bases, and solvents.
The following table summarizes the optimization results for the Suzuki-Miyaura coupling of a model 2,4-dichloropyridine with an arylboronic ester, highlighting the critical role of each component.
| Entry | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | IPr | K₃PO₄ | Dioxane | 120 | 85 |
| 2 | Pd₂(dba)₃ | IPr | K₃PO₄ | Dioxane | 120 | 78 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 120 | 65 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 120 | 72 |
| 5 | Pd(OAc)₂ | IPr | Cs₂CO₃ | Dioxane | 120 | 92 |
| 6 | Pd(OAc)₂ | IPr | K₂CO₃ | Dioxane | 120 | 75 |
| 7 | Pd(OAc)₂ | IPr | Cs₂CO₃ | Toluene | 120 | 88 |
| 8 | Pd(OAc)₂ | IPr | Cs₂CO₃ | Dioxane | 100 | 70 |
This table is representative of typical optimization studies for Suzuki-Miyaura reactions. The data illustrates how systematic variation of catalyst, ligand, and base can significantly impact reaction yield. Optimal conditions were often found using a combination of a palladium acetate (B1210297) catalyst, a bulky NHC ligand like IPr, and a strong inorganic base like cesium carbonate.
Interestingly, some systems exhibit high C4-selectivity even under ligand-free conditions, suggesting that the selectivity may not always be ligand-controlled but could be influenced by other factors such as temperature or the formation of specific palladium species in situ. nih.gov
Intramolecular Transformations Triggered by Trifluoromethyl Moiety Electronegativity
The trifluoromethyl group (CF₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its high electronegativity significantly influences the electronic distribution within a molecule, which can be harnessed to trigger or facilitate specific intramolecular reactions.
In pyridine systems, the presence of a CF₃ group can render the aromatic ring highly electron-deficient. This electronic perturbation can lead to unique chemical reactivity. For example, the herbicide flazasulfuron (B46402), which contains a trifluoromethyl-substituted pyridine ring, was found to readily decompose through an intramolecular nucleophilic aromatic substitution reaction. nih.govjst.go.jp This transformation is directly triggered by the large electronegativity of the trifluoromethyl moiety, which activates the pyridine ring towards nucleophilic attack by a side-chain nucleophile, leading to cyclization and subsequent decomposition. nih.govjst.go.jp
While direct examples involving this compound are specific, the principle extends to its derivatives. After a primary reaction, such as a cross-coupling at the C4 position, the resulting product, now containing a new substituent, could be designed to undergo a subsequent intramolecular cyclization. The CF₃ group at the C6 position would activate the C2-Cl bond towards displacement by a nucleophile tethered to the new C4 substituent.
Research into the synthesis of fused heterocyclic systems often utilizes such principles. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines involves the cyclization of a precursor where the formation of the pyridine ring is a key step. nih.govresearchgate.net In these types of reactions, the electronic nature of the substituents, including CF₃ groups, plays a crucial role in directing the cyclization and determining the final product structure. rsc.org The development of efficient methods for preparing trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines highlights the synthetic utility of such transformations. rsc.org
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Pyridine (B92270) Derivatives from 2,4-Dichloro-6-(trifluoromethyl)pyridine
The synthetic utility of this compound lies in the reactivity of its two chlorine atoms, which can be selectively replaced through various chemical reactions to introduce diverse functional groups. The chlorine atoms at the 2- and 4-positions act as leaving groups, making the compound an ideal substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. quimicaorganica.org
In nucleophilic substitution reactions, pyridines with leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org For 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position. researchgate.netepfl.ch This regioselectivity allows for a stepwise and controlled synthesis, where the more reactive 4-position can be functionalized first, followed by substitution at the 2-position under different reaction conditions. This strategy enables the creation of a wide array of disubstituted pyridine derivatives with distinct functionalities at each position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide another powerful tool for derivatization. wikipedia.org This reaction allows for the formation of carbon-carbon bonds by coupling the organohalide (the dichlorinated pyridine) with an organoboron species, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org By employing Suzuki coupling, aryl, heteroaryl, or alkyl groups can be introduced at the 2- and 4-positions, significantly expanding the molecular diversity achievable from the starting scaffold. The development of specific catalyst systems allows for high yields and a broad substrate scope, making it a widely used method in the synthesis of complex pharmaceutical intermediates. organic-chemistry.orgresearchgate.net
These derivatization strategies are fundamental to molecular design, allowing chemists to systematically modify the structure of the parent compound to optimize its biological activity, metabolic stability, and other pharmacokinetic properties.
Elucidation of Structure-Activity Relationships within Trifluoromethylpyridine Derivative Families
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For trifluoromethylpyridine derivatives, these studies involve synthesizing a library of related compounds and evaluating their efficacy to identify key structural features responsible for their biological effects.
The presence, type, and position of halogen atoms on the pyridine ring can dramatically alter the biological profile of a compound. Halogens influence factors such as lipophilicity, electronic distribution, and metabolic stability, all of which affect how a molecule interacts with its biological target.
In some SAR studies of pyridine derivatives, it has been observed that the inclusion of halogen atoms can lead to lower antiproliferative activity against certain cancer cell lines. mdpi.comnih.gov This suggests that while halogens can enhance membrane permeability, they may also introduce steric or electronic properties that are unfavorable for binding to specific targets. The biological impact of halogenation is highly context-dependent; for instance, the strategic placement of chlorine or fluorine can also block metabolic pathways, thereby increasing a drug's half-life, or enhance binding affinity through specific halogen bonding interactions. The interplay between the strongly electron-withdrawing trifluoromethyl group and other halogen substituents creates a complex electronic environment that must be carefully tuned to achieve the desired biological outcome.
The position of the trifluoromethyl (-CF3) group on the pyridine ring is a critical determinant of a derivative's efficacy. The -CF3 group's unique combination of high electronegativity, metabolic stability, and steric bulk significantly influences molecular conformation and binding affinity to target proteins. nih.gov
Research trends in agrochemicals show a marked increase since 1990 in the development of products containing the 6-(trifluoromethyl)pyridine moiety, compared to isomers with the -CF3 group at other positions. nih.govjst.go.jp For example, the insecticide Sulfoxaflor is based on the 6-(trifluoromethyl)pyridine structure. researchoutreach.org This preference suggests that the placement of the trifluoromethyl group at the 6-position often results in optimal biological activity for certain applications. A recent SAR study focusing on a class of 6-(trifluoromethyl)pyridine derivatives as potent RORγt inverse agonists for autoimmune disorders further highlights the importance of this specific substitution pattern in drug design. benthamdirect.com
However, other substitution patterns are also valuable. The insecticide Flonicamid (B1672840) contains a 4-trifluoromethylpyridine structure, while the crop protection product Pyridalyl features a 5-(trifluoromethyl)pyridine moiety. researchoutreach.org This demonstrates that the optimal position of the -CF3 group is target-specific. The steric and electronic influence exerted by the group from different positions on the ring dictates the molecule's three-dimensional shape and its ability to fit into the binding pocket of a specific enzyme or receptor, thereby determining its ultimate biological efficacy.
Development of Multifunctional Trifluoromethylpyridine Scaffolds
A molecular scaffold is a core chemical structure upon which various functional groups can be built to create a family of related compounds. mdpi.com The trifluoromethylpyridine core is an excellent example of a privileged scaffold in drug discovery and agrochemical design. Its inherent chemical stability and the unique physicochemical properties imparted by the trifluoromethyl group make it an ideal foundation for developing complex, multifunctional molecules. nih.govresearchgate.net
Starting from a building block like this compound, chemists can utilize the two reactive chlorine sites to append different pharmacophores or functional units. This approach allows for the creation of molecules where the central trifluoromethylpyridine scaffold acts as a rigid framework, holding the appended groups in a specific spatial orientation to optimize interactions with one or more biological targets. This strategy is central to modern medicinal chemistry, where scaffolds are used to construct molecules with precisely tailored properties. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
2,4-Dichloro-6-(trifluoromethyl)pyridine as a Versatile Building Block
The utility of this compound as a versatile building block stems from the differential reactivity of its two chlorine atoms, which can be selectively targeted in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to greater activation by the ring nitrogen. This chemoselectivity allows for a stepwise and controlled introduction of various substituents onto the pyridine (B92270) core.
The trifluoromethyl group plays a crucial role in activating the pyridine ring towards nucleophilic attack, enhancing the electrophilicity of the carbon atoms to which the chlorine atoms are attached. researchgate.net This electronic effect, combined with the inherent reactivity of halopyridines, makes this compound a valuable intermediate in the synthesis of a wide array of substituted pyridine derivatives. nih.gov
Common transformations involving this building block are expected to include:
Nucleophilic Aromatic Substitution (SNAr): Reactions with a variety of nucleophiles such as amines, alcohols, and thiols would allow for the selective replacement of one or both chlorine atoms. For instance, reaction with an amine would likely lead to the preferential formation of a 4-amino-2-chloro-6-(trifluoromethyl)pyridine derivative. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents serve as excellent handles for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. researchgate.netnih.govclaremont.edursc.org
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govsoton.ac.uk
Stille Coupling: Reaction with organostannanes to introduce a wide range of organic moieties. organic-chemistry.org
The ability to perform these reactions in a regioselective manner is a key feature that underscores the versatility of this compound in organic synthesis.
Synthesis of Complex Heterocyclic Systems Utilizing the Pyridine Scaffold
The functionalized pyridine core of this compound is an ideal starting point for the construction of more elaborate heterocyclic systems. Its capacity for sequential, regioselective reactions allows for the programmed assembly of complex molecular architectures.
Formation of Poly-substituted Pyridine and Pyrimidine (B1678525) Derivatives
The synthesis of poly-substituted pyridines can be readily achieved by the sequential functionalization of the two chloro-positions on the this compound ring. For example, a Suzuki-Miyaura coupling at the more reactive 4-position, followed by a different cross-coupling reaction or a nucleophilic substitution at the 2-position, would yield a tri-substituted pyridine with distinct functionalities at the 2, 4, and 6 positions. While specific examples starting from this compound are not extensively documented in readily available literature, the synthesis of polysubstituted pyridines from other polychlorinated pyridine precursors is a well-established strategy. nasa.gov
Furthermore, the pyridine ring can serve as a scaffold for the synthesis of fused or linked heterocyclic systems, including pyrimidine derivatives. Although direct conversion of the pyridine ring into a pyrimidine is not a standard transformation, derivatives of this compound can be used as precursors for pyrimidine-containing structures. For instance, an amino-substituted derivative, obtained through nucleophilic substitution, could be a starting material for the construction of a fused pyrimidine ring. A study on the synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues demonstrates the condensation of 2-amino-6-trifluoromethylpyridine with dichloropyrimidines, showcasing the utility of trifluoromethylpyridine moieties in building complex pyrimidine-based structures. researchgate.net
Construction of Terpyridine Ligands and Related Chelating Agents
Terpyridines are a class of tridentate ligands that have been extensively used in coordination chemistry and materials science. The synthesis of substituted terpyridines often involves the condensation of a central pyridine-containing component with two other pyridine units. While direct synthetic examples utilizing this compound for terpyridine synthesis are not prominent, the general synthetic strategies for terpyridines suggest its potential in this area.
A known approach for synthesizing a trifluoromethyl-substituted terpyridine involves the Stille cross-coupling of 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) with (2-pyridyl)tributylstannane. rsc.org This suggests that a similar strategy could be employed with this compound, where sequential cross-coupling reactions at the 2- and 4-positions with pyridyl organometallic reagents could lead to the formation of asymmetrically substituted terpyridine ligands. The resulting terpyridines, bearing a trifluoromethyl group, would exhibit modified electronic properties, influencing the stability and reactivity of their metal complexes.
Development of Functional Materials and Components
The incorporation of trifluoromethyl-substituted pyridine moieties into larger molecular frameworks is a strategy for developing functional materials with tailored properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic and photophysical characteristics of these materials.
Integration into Photoactive and Optoelectronic Materials
There is a growing interest in organic materials for photoactive and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyridine-containing π-conjugated systems are often explored for these purposes due to their electron-deficient nature, which can facilitate electron transport.
While specific research on the integration of this compound into such materials is not widely published, the synthesis of thiophene-2,4,6-triaryl pyridine-based donor-acceptor type π-conjugated functional materials highlights the potential of substituted pyridines in this field. nih.gov The introduction of a trifluoromethyl group onto the pyridine ring is a known strategy to enhance the performance of materials in optoelectronic devices. The synthesis of novel polyimides containing trifluoromethyl groups for optoelectronic applications has been reported, demonstrating the value of this functional group in designing materials with low dielectric constants and high thermal stability. organic-chemistry.org It is plausible that derivatives of this compound could be incorporated as building blocks into larger conjugated systems to create novel materials for photoactive and optoelectronic applications.
Role in the Synthesis of Specialty Polymers
The development of specialty polymers with unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics, is an active area of research. The incorporation of fluorine-containing monomers is a common strategy to achieve these properties. Trifluoromethyl-substituted polymers, including poly(ether ketones), poly(imide amides), and polysiloxanes, have been synthesized for applications requiring low dielectric materials or for use in extreme service conditions. nasa.gov
The two reactive chlorine atoms on this compound provide handles for polymerization reactions. For example, it could potentially be used as a monomer in polycondensation reactions, such as in the synthesis of poly(arylene ether)s, where the chlorine atoms are displaced by phenoxide nucleophiles. The resulting polymers would contain the trifluoromethylpyridine unit as a repeating structural motif, which could impart desirable properties such as increased solubility, thermal stability, and modified electronic characteristics. The synthesis of fluoroboronated functional polymers through the chemical modification of copolymers containing 2-(trifluoromethyl) acrylic acid demonstrates the utility of trifluoromethyl groups in creating novel polymeric materials. nih.gov
Strategic Industrial and Biomedical Applications of Trifluoromethylpyridine Derivatives
Applications in Agrochemical Development
The demand for trifluoromethylpyridine derivatives has seen a steady increase over the past three decades, largely driven by the agrochemical sector. researchoutreach.org These compounds form the backbone of many pesticides, crucial for protecting crops and preventing the spread of vector-borne diseases. researchoutreach.org
Intermediate for Herbicides
2,4-Dichloro-6-(trifluoromethyl)pyridine and its isomers are instrumental in the synthesis of several key herbicides.
Fluazifop-butyl: This herbicide was the first to incorporate a trifluoromethylpyridine substructure. nih.govjst.go.jp It is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.govjst.go.jp Fluazifop-butyl functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in grasses. nih.govjst.go.jp The inclusion of the trifluoromethylpyridine moiety enhances its translocation within the plant and improves its herbicidal activity against perennial grass weeds compared to its benzene-based counterparts. nih.govjst.go.jp
Haloxyfop-methyl (B155383): Developed for post-emergence control of grasses in broadleaf crops, haloxyfop-methyl also targets the ACCase enzyme. nih.gov Its chemical structure is very similar to fluazifop-butyl, but its synthesis utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.gov
Flazasulfuron (B46402): This sulfonylurea herbicide is effective against grass, broad-leaved weeds, and sedges by inhibiting the acetolactate synthase (ALS) enzyme, which disrupts amino acid synthesis and cell division. wikipedia.org The synthesis of flazasulfuron employs 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) as a key intermediate. researchoutreach.org
Dithiopyr (B166099): This herbicide is used for the control of annual grass weeds and functions as a microtubulin assembly inhibitor, thereby blocking cell division. researchgate.net
| Herbicide | Key Intermediate | Mode of Action |
| Fluazifop-butyl | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | ACCase inhibitor |
| Haloxyfop-methyl | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | ACCase inhibitor |
| Flazasulfuron | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | ALS inhibitor |
| Dithiopyr | Not specified in provided context | Microtubulin assembly inhibitor |
Intermediate for Insecticides
Trifluoromethylpyridine derivatives are also crucial in the production of various insecticides.
Chlorfluazuron: This insect growth regulator is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a starting material. researchoutreach.orgrayfull.com It works by inhibiting the growth of insects at their larval stages. researchoutreach.org The synthesis involves the reaction of 3,5-dichloro-4-(3-chloro-5-trifluoromethylpyridin-2-yloxy)aniline with 2,6-difluorobenzoyl isocyanate. rayfull.com
Sulfoxaflor: This insecticide targets sap-feeding pests and is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org Its synthesis involves a condensation reaction with a trifluoromethyl-containing building block. researchoutreach.org
Flonicamid (B1672840): Developed for its effectiveness against aphids, flonicamid contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org Its synthesis is achieved through a condensation reaction in the presence of ammonia. researchoutreach.orggoogle.com
Pyridalyl: This insecticide features a 5-(trifluoromethyl)pyridine molecular structure. researchoutreach.org
| Insecticide | Key Intermediate Moiety | Target Pests |
| Chlorfluazuron | 5-(trifluoromethyl)pyridine | Various pests on vegetables, cotton, tea, and fruit trees |
| Sulfoxaflor | 6-(trifluoromethyl)pyridine | Sap-feeding insects (aphids, whiteflies, hoppers) |
| Flonicamid | 4-(trifluoromethyl)pyridine | Aphids |
| Pyridalyl | 5-(trifluoromethyl)pyridine | Not specified in provided context |
Intermediate for Fungicides
Fluazinam (B131798): This potent fungicide interferes with the respiratory biochemistry of fungi. researchoutreach.org Research has shown that the trifluoromethyl-substituted pyridine (B92270) derivative exhibits higher fungicidal activity than other derivatives. researchoutreach.org The synthesis of fluazinam utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a building block for condensation. researchoutreach.orggoogle.comgoogle.com
Applications in Pharmaceutical Development
The unique properties of trifluoromethylpyridines also make them valuable in the pharmaceutical industry.
Precursor in Drug Candidate Synthesis
Several drug candidates currently in clinical trials incorporate the trifluoromethylpyridine moiety.
Bimiralisib (PQR-309): This potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor is a clinical candidate for oncology. portico.orgmedchemexpress.comnih.gov Its synthesis can involve the use of 5-bromo-4-(trifluoromethyl)pyridin-2-amine (B576782) as a key intermediate. portico.org
Icenticaftor: While the specific synthesis details involving this compound are not detailed in the provided context, it is listed as a drug candidate synthesized using trifluoromethylpyridine precursors.
Felezonexor (CBS9106): This novel, reversible CRM1 inhibitor is a promising clinical candidate. nih.gov Its preparation uses 2,6-Dichloro-3-(trifluoromethyl)pyridine (2,6,3-DCTF) as a starting material. nih.govjst.go.jp
Naporafenib: While mentioned as a drug candidate, the specific synthetic pathway from a trifluoromethylpyridine precursor is not detailed in the provided search results.
| Drug Candidate | Therapeutic Area | Key Intermediate |
| Bimiralisib (PQR-309) | Oncology | 5-bromo-4-(trifluoromethyl)pyridin-2-amine |
| Icenticaftor | Not specified | Not specified |
| Felezonexor (CBS9106) | Oncology | 2,6-Dichloro-3-(trifluoromethyl)pyridine (2,6,3-DCTF) |
| Naporafenib | Not specified | Not specified |
Contribution to Potency and Bioavailability in Drug Design
The incorporation of a trifluoromethyl group into a drug's molecular structure can significantly enhance its therapeutic properties. This group is strongly electron-withdrawing, which can alter the electronic properties of aromatic rings and influence drug-receptor interactions. nih.govmdpi.com
The trifluoromethyl group can improve a drug's metabolic stability due to the strength of the carbon-fluorine bond. mdpi.com It can also increase lipophilicity, which can facilitate membrane permeability and improve bioavailability. mdpi.com These properties are crucial in the design of new drug candidates with improved efficacy and pharmacokinetic profiles. mdpi.com The substitution of hydrogen with fluorine or a fluorine-containing moiety like the trifluoromethyl group is a widely used strategy in drug development to enhance biological activity and metabolic stability. jst.go.jpmdpi.com
Role in the Development of New Therapeutically Active Agents
The trifluoromethylpyridine (TFMP) framework is a cornerstone in modern medicinal chemistry, valued for its ability to enhance the biological and physicochemical properties of drug candidates. mdpi.com The inclusion of a trifluoromethyl (-CF3) group on a pyridine ring can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com These enhancements are due to the unique electronic properties and high bond energy of the C-F bond. mdpi.com Within this important class of molecules, this compound serves as a highly versatile precursor for the synthesis of more complex pharmaceutical intermediates and, ultimately, novel therapeutic agents.
The strategic placement of two chlorine atoms and a trifluoromethyl group makes this compound a valuable building block. The chlorine atoms at the 2- and 4-positions act as reactive handles, providing sites for nucleophilic substitution reactions. This allows medicinal chemists to introduce a wide variety of other functional groups and build larger, more complex molecular architectures. The trifluoromethyl group at the 6-position, meanwhile, imparts its beneficial properties to the final molecule.
A key application of this compound is its use as a starting material for other specialized intermediates. For instance, it can be converted into 2,4-difluoro-6-(trifluoromethyl)pyridine. google.com This conversion is significant because fluoro-substituted pyridines are themselves crucial intermediates in the synthesis of numerous pharmaceutical products. google.com The process involves a halogen exchange reaction where the chlorine atoms are replaced with fluorine, demonstrating the utility of the original dichlorinated compound as a foundational reagent.
The 6-(trifluoromethyl)pyridine substructure, derived from precursors like this compound, is a feature in a number of advanced therapeutic candidates. While many trifluoromethylpyridine isomers are used in drug discovery, the strategic value of dichlorinated TFMPs is well-established. For example, a closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)pyridine, is employed as a key starting material in the synthesis of Felezonexor, an investigational agent for cancer therapy. nih.govjst.go.jp This highlights the validated role of dichlorinated TFMPs as a class in constructing complex, biologically active molecules.
The development of small molecule kinase inhibitors, a critical class of anticancer drugs, frequently incorporates trifluoromethyl-substituted aromatic rings to enhance potency and selectivity. acs.orged.ac.uk The electronic properties of the 6-(trifluoromethyl)pyridine moiety make it a desirable component in designing such inhibitors. The synthetic accessibility, starting from intermediates like this compound, allows for the exploration of diverse chemical space in the search for new and more effective therapeutic agents.
Interactive Data Table: Key Compounds in Synthesis Pathway
| Compound Name | CAS Number | Molecular Formula | Role |
| This compound | 39891-02-6 | C6H2Cl2F3N | Starting Material / Precursor |
| 2,4-Difluoro-6-(trifluoromethyl)pyridine | 155137-01-4 | C6H2F5N | Pharmaceutical Intermediate |
| Felezonexor | 2097731-08-9 | C20H20F3N5O3 | Investigational Therapeutic Agent |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. semanticscholar.org This analysis involves optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most probable structure. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. For 2,4-dichloro-6-(trifluoromethyl)pyridine, this would involve calculating the precise distances between the carbon, nitrogen, chlorine, fluorine, and hydrogen atoms, as well as the angles formed between them. Such calculations would reveal any distortions in the pyridine (B92270) ring from a perfect hexagonal geometry caused by the bulky and highly electronegative chloro and trifluoromethyl substituents. semanticscholar.org Without specific studies on this molecule, no data table of its optimized geometrical parameters can be provided.
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and DFT Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. nih.gov Computational DFT methods are used to calculate the harmonic vibrational frequencies, which can then be correlated with experimental spectra. nih.gov This correlation allows for a precise assignment of each observed spectral band to a specific vibrational mode, such as C-H stretching, C-Cl stretching, C-F stretching, or pyridine ring deformations. researchgate.net For this compound, this analysis would predict the wavenumbers for its characteristic vibrations. However, in the absence of published experimental and computational spectra for this specific compound, a table of vibrational assignments cannot be generated.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netliverpool.ac.uk These theoretical values are then compared with experimental data for validation. The chemical shifts are highly sensitive to the electronic environment of each nucleus, so this analysis for this compound would help confirm the positions of the substituents on the pyridine ring. Accurate prediction of the chemical shifts for the two hydrogen atoms and six carbon atoms would be a key outcome. As no specific computational NMR studies for this molecule were found, a table of predicted versus experimental chemical shifts is not available.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and telecommunications. journaleras.com Computational chemistry allows for the prediction of a molecule's NLO properties, which arise from the interaction of the molecule with an applied electric field.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting chemical reactivity, as it identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). researchgate.net For this compound, an MEP map would highlight the negative potential around the nitrogen atom and the positive potential near the hydrogen atoms, providing insights into how the molecule would interact with other reagents. No published MEP analysis for this specific compound is available.
Thermodynamic Property Calculations at Varied Temperatures
Computational methods can be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), over a range of temperatures. researchgate.netresearchgate.net These calculations are crucial for understanding the stability and behavior of the compound under different thermal conditions. The relationship between these properties and temperature can be established and is vital for chemical engineering and process design. Specific thermodynamic data for this compound from computational studies has not been reported in the located literature.
DFT-Based Rationalization of Reaction Selectivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the selectivity of chemical transformations involving complex aromatic systems such as this compound. Although direct DFT studies specifically targeting this molecule are not extensively available in the public domain, valuable insights can be extrapolated from computational investigations of structurally related dichloropyridines, dichloropyrimidines, and other substituted heteroaromatics. These studies provide a theoretical framework for understanding the regioselectivity observed in reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the combined influence of the two chlorine atoms and the strongly electron-withdrawing trifluoromethyl group. The nitrogen atom in the pyridine ring, along with the trifluoromethyl group, significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are potential leaving groups in substitution reactions.
Rationalization of Regioselectivity in Cross-Coupling Reactions
In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. DFT calculations on analogous systems, like 2,4-dichloropyrimidine, have shown that the oxidative addition at the C4-Cl bond is kinetically favored over the C2-Cl bond. nih.gov This preference is attributed to a lower activation energy barrier for the C4 position.
This observed regioselectivity can be rationalized by considering the electronic and steric environment of the two chlorine substituents. The C2 position is in close proximity to the nitrogen atom, which can influence the orbital interactions and steric hindrance during the approach of the bulky catalyst. Conversely, the C4 position is electronically activated by the para-nitrogen atom and the ortho-trifluoromethyl group, making the C4-Cl bond more susceptible to oxidative addition.
Hypothetical activation energies, based on analogous systems, for the oxidative addition step in a Suzuki-Miyaura coupling of this compound are presented in Table 1. These values illustrate the likely kinetic preference for reaction at the C4 position.
Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for the Oxidative Addition Step in a Suzuki-Miyaura Coupling Reaction.
| Position of Oxidative Addition | Hypothetical ΔG‡ (kcal/mol) | Predicted Major Product |
| C4-Cl | 15.8 | 2-Chloro-4-aryl-6-(trifluoromethyl)pyridine |
| C2-Cl | 18.2 | 4-Chloro-2-aryl-6-(trifluoromethyl)pyridine |
Note: These values are illustrative and extrapolated from computational studies on similar dichlorinated heteroaromatic systems.
Further computational studies on the nickel-catalyzed monoarylation of dichloropyridines have highlighted the crucial role of the ligand in controlling selectivity. nih.gov DFT calculations have shown that the nature of the phosphine (B1218219) ligand can influence the relative barriers for oxidative addition at the different C-Cl bonds, thereby tuning the regioselectivity of the reaction. nih.gov
Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism typically proceeds through a two-step process involving the formation of a high-energy intermediate known as a Meisenheimer complex. DFT calculations can be employed to model the geometries and energies of the reactants, transition states, and intermediates along the reaction pathway.
For this compound, nucleophilic attack can occur at either the C2 or C4 position. The relative stability of the corresponding Meisenheimer complexes is a key factor in determining the regioselectivity. The strong electron-withdrawing trifluoromethyl group at C6, along with the ring nitrogen, effectively stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate.
DFT calculations on related systems suggest that the intermediate formed by nucleophilic attack at the C4 position is generally more stable than the one formed at the C2 position. This is due to the more effective delocalization of the negative charge onto the electronegative nitrogen atom from the C4 position.
A hypothetical reaction energy profile for the SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below, showcasing the calculated relative energies of the intermediates and transition states.
Table 2: Hypothetical DFT-Calculated Relative Energies for SNAr Reaction Intermediates and Transition States.
| Species | Relative Energy (kcal/mol) - Attack at C4 | Relative Energy (kcal/mol) - Attack at C2 |
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +12.5 | +14.8 |
| Meisenheimer Intermediate | -5.2 | -3.1 |
| Transition State 2 (TS2) | +8.9 | +11.3 |
| Products | -15.0 | -12.9 |
Note: These values are illustrative and based on general principles of SNAr reactions on electron-deficient pyridines.
The data in Table 2 suggests that the formation of the Meisenheimer intermediate via attack at the C4 position has a lower activation barrier (TS1) and leads to a more stable intermediate, thus favoring the formation of the C4-substituted product.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The industrial synthesis of trifluoromethylated pyridines often relies on multi-step processes that can involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will likely prioritize the development of more sustainable and efficient synthetic routes to 2,4-dichloro-6-(trifluoromethyl)pyridine. One promising avenue is the exploration of late-stage C-H functionalization, which would allow for the direct introduction of the trifluoromethyl group and chlorine atoms onto a pre-formed pyridine (B92270) ring, thus reducing the number of synthetic steps. nih.gov
Moreover, there is a growing interest in photoredox and electrochemical catalysis as greener alternatives to traditional methods. acs.orgsemanticscholar.org These approaches can often be conducted under milder conditions and may offer novel selectivities. The development of catalytic systems that can regioselectively install the trifluoromethyl group and chlorine atoms in a single step would be a significant advancement.
Another key area of future research will be the use of continuous flow chemistry for the synthesis of this compound. Flow reactors can offer improved safety, better heat and mass transfer, and the potential for easier scale-up compared to batch processes. This could lead to more efficient and cost-effective production of this important chemical intermediate.
Discovery of New Reactivity Profiles and Catalytic Transformations
The electron-deficient nature of the pyridine ring in this compound, a result of the strong electron-withdrawing effects of the trifluoromethyl group and chlorine atoms, makes it an interesting substrate for a variety of chemical transformations. smolecule.com Future research is expected to uncover new reactivity profiles and catalytic transformations involving this compound.
One area of exploration is the selective functionalization of the C-Cl bonds. The differential reactivity of the chlorine atoms at the 2- and 4-positions could be exploited to achieve site-selective cross-coupling reactions. The development of novel catalyst systems, particularly those based on palladium, nickel, or copper, will be crucial for achieving high selectivity in these transformations. beilstein-journals.orgacs.org This would enable the synthesis of a diverse range of derivatives with tailored properties.
Furthermore, the trifluoromethyl group itself can participate in various chemical reactions. While generally considered a stable moiety, recent advances in catalysis have shown that C-CF3 bonds can be activated and functionalized. Exploring the catalytic activation of the C-CF3 bond in this compound could open up new avenues for the synthesis of novel fluorinated compounds.
Investigations into the cycloaddition reactions involving the pyridine ring of this compound could also lead to the discovery of new heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Expansion into Undiscovered Biological and Materials Science Applications
Trifluoromethylpyridine derivatives are well-established in the agrochemical and pharmaceutical industries. nih.govresearchgate.net However, the full potential of this compound as a building block for novel bioactive molecules and advanced materials remains largely untapped.
In the realm of medicinal chemistry, future research could focus on incorporating the this compound scaffold into molecules targeting a wider range of biological targets. The unique combination of lipophilicity, metabolic stability, and conformational effects imparted by the trifluoromethyl group can be leveraged to design new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net For instance, derivatives could be explored as inhibitors of novel enzyme classes or as modulators of protein-protein interactions.
In materials science, the incorporation of the highly fluorinated this compound unit into polymers and other materials could lead to the development of novel materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.com For example, polymers containing this moiety could find applications as high-performance plastics, advanced coatings, or in the fabrication of electronic devices. The reactivity of the chlorine atoms provides a handle for polymerization or for grafting onto other material surfaces.
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry and in-silico methods are becoming increasingly powerful tools in chemical research. auctoresonline.orgmalariaworld.org In the context of this compound, advanced computational modeling can be employed to accelerate the discovery and optimization of new synthetic pathways, catalysts, and applications.
Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and design more efficient catalysts for the synthesis and functionalization of this compound. researchgate.net For instance, computational screening of potential ligands for transition metal catalysts could speed up the development of selective cross-coupling reactions.
Molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new drug candidates. malariaworld.org These in-silico methods can help to prioritize compounds for synthesis and biological evaluation, thus saving time and resources.
For materials science applications, computational modeling can be used to predict the physical and chemical properties of polymers and other materials incorporating the this compound moiety. This can aid in the rational design of new materials with desired characteristics, such as high thermal stability or specific electronic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)pyridine, and what critical parameters influence yield?
- Methodology :
-
Copper-mediated trifluoromethylation : React 2,4-dichloropyridine derivatives with trifluoromethylating agents (e.g., CF₃I) under Cu(I) catalysis in DMF at 80–100°C. Yield optimization requires precise stoichiometry of CF₃ sources and monitoring reaction time to avoid over- or under-trifluoromethylation .
-
Halogen exchange reactions : Substitute chlorine atoms in pyridine precursors using fluorinating agents (e.g., KF or CsF) in polar aprotic solvents (DMSO or DMF) under reflux. Temperature control (100–120°C) and anhydrous conditions are critical to prevent hydrolysis .
-
Key parameters : Catalyst loading (5–10 mol%), solvent polarity, and reaction time (typically 12–24 hours).
- Data Table :
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cu-mediated CF₃ addition | CF₃I, CuI, DMF, 80°C, 18h | 65–72 | |
| Halogen exchange | KF, DMSO, 120°C, 24h | 58–63 |
Q. What purification techniques are recommended for isolating this compound?
- Methodology :
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for elution. Monitor fractions by TLC (Rf ~0.5) .
- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for crystal formation. Purity >98% confirmed by HPLC .
- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~150°C at 10 mmHg) .
Q. How should researchers characterize the compound’s structural identity and purity?
- Methodology :
- NMR spectroscopy : Compare ¹H/¹³C/¹⁹F NMR shifts with literature data. For example, ¹⁹F NMR typically shows a singlet at −62 ppm for the CF₃ group .
- Mass spectrometry (EI-MS) : Look for molecular ion peak at m/z 215 [M]⁺ .
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and bond angles (CCDC deposition recommended) .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution at the 2- and 4-positions be addressed?
- Methodology :
- Steric/electronic modulation : Use bulky nucleophiles (e.g., tert-butylamine) to favor substitution at the less hindered 4-position. For 2-position selectivity, employ electron-deficient nucleophiles (e.g., thiophenol) under mild basic conditions (K₂CO₃ in THF) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict activation barriers for substitution pathways. Compare with experimental outcomes to refine conditions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
- Methodology :
- Variable-temperature NMR : Analyze splitting at −40°C to identify dynamic effects (e.g., hindered rotation of CF₃ groups) .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments.
- Cross-validate with LC-MS/MS : Detect trace impurities (e.g., dechlorinated by-products) that may distort NMR signals .
Q. What strategies stabilize this compound under reactive conditions (e.g., high-temperature catalysis)?
- Methodology :
- Inert atmosphere handling : Use Schlenk lines or gloveboxes to prevent hydrolysis of the CF₃ group .
- Additive screening : Introduce stabilizing ligands (e.g., 2,2’-bipyridine) to suppress decomposition during Pd-catalyzed coupling reactions .
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
- Methodology :
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular dynamics (MD) simulations : Model solvation effects in DMF or THF to optimize reaction media .
Contradiction Analysis
Q. Conflicting reports on the compound’s stability in acidic media: How to design experiments to reconcile discrepancies?
- Methodology :
- pH-dependent stability studies : Expose the compound to buffered solutions (pH 1–7) at 25°C. Monitor degradation via HPLC every 6 hours.
- Mechanistic studies : Use ¹⁹F NMR to detect HF release (indicative of CF₃ group hydrolysis) under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
